molecular formula C15H8Cl2F3N3O B4320177 2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE

2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE

Cat. No.: B4320177
M. Wt: 374.1 g/mol
InChI Key: ZMLKUQHUEKYICV-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core substituted with dichloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key steps in the industrial synthesis include the careful control of reaction parameters and the use of advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .

Scientific Research Applications

2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action of 2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may affect cellular pathways involved in signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide: Known for its fungicidal properties.

    2,5-dichlorobenzotrifluoride: Used as an intermediate in organic synthesis and as a solvent.

Uniqueness

2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE stands out due to its unique combination of dichloro and trifluoromethyl substituents on the benzimidazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dichloro-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N3O/c16-7-4-5-9(17)8(6-7)13(24)21-10-2-1-3-11-12(10)23-14(22-11)15(18,19)20/h1-6H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLKUQHUEKYICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE
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2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE
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2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE
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2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE
Reactant of Route 5
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2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE
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2,5-DICHLORO-N~1~-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]BENZAMIDE

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